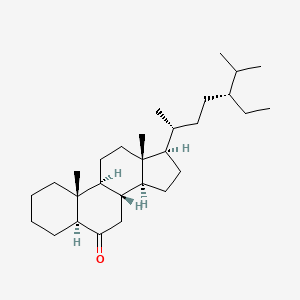

5alpha-Stigmastan-6-one

Description

Contextualization within Steroidal Chemistry

The chemical identity of 5alpha-Stigmastan-6-one is firmly rooted in the principles of steroidal chemistry. Its core structure and derivation are key to understanding its properties and potential functions.

Classification as a Steroidal Compound

This compound is unequivocally classified as a steroidal compound. ontosight.ai This classification is based on its fundamental molecular framework, which features a steroid nucleus. ontosight.ai Specifically, it is a derivative of stigmastane (B1239390), a saturated tetracyclic hydrocarbon that serves as the core of various plant sterols. ontosight.ai The defining characteristic of this compound is the presence of a ketone group at the 6th carbon position of the stigmastane skeleton. ontosight.ai This structural feature is significant as it influences the molecule's polarity and reactivity.

Derivation from the Stigmastane Nucleus

The parent structure of this compound is the stigmastane nucleus. ontosight.ai Stigmastane itself is a C29 steroid, forming the basic skeleton for a class of phytosterols (B1254722). nih.gov The nomenclature "5alpha" specifies the stereochemistry at the junction of the A and B rings of the steroid, indicating that the hydrogen atom at the 5th carbon position is oriented below the plane of the rings. This "alpha" configuration results in a relatively flat, trans-fused A/B ring system. The "-6-one" suffix denotes the presence of a carbonyl functional group (a ketone) at the C-6 position. Therefore, this compound is a specific oxidized derivative of the fundamental stigmastane structure.

Relation to Brassinosteroids and Phytosterols

Beyond its basic chemical classification, this compound is significant due to its relationship with two important classes of naturally occurring compounds: brassinosteroids and phytosterols.

Role as a Constituent or Analog of Brassinosteroids

Research has explored the connection between this compound and brassinosteroids, a class of plant hormones with significant growth-promoting activities. While not a brassinosteroid itself, derivatives of this compound have been synthesized as analogs of these vital plant steroids. For instance, various analogs of 28-homocastasterone, a known brassinosteroid, have been synthesized from stigmasterol (B192456), with intermediates bearing the this compound framework. nih.gov These synthetic efforts aim to understand the structure-activity relationships of brassinosteroids and to develop new compounds with potential applications in agriculture. The core structure of this compound provides a scaffold for the chemical modifications necessary to mimic the biological activity of natural brassinosteroids. nih.gov

Phytosteroidal Nature and Occurrence in Plants

As a derivative of stigmastane, this compound is considered a phytosterol, or plant sterol. Phytosterols are a group of steroid alcohols and their derivatives that are structurally similar to cholesterol and are found in the cell membranes of plants. Stigmastanol, a closely related compound, is a well-known phytosterol found in a variety of plant sources. wikipedia.org While the direct, widespread natural occurrence of this compound itself is not as extensively documented as that of major phytosterols like sitosterol (B1666911) or stigmasterol, its parent compound, stigmastane, is a recognized constituent of plant sterols. ontosight.ai The presence of this compound and related compounds in plant tissues is often the result of metabolic processes, including the oxidation of other more abundant phytosterols.

Structure

2D Structure

3D Structure

Properties

CAS No. |

101064-58-8 |

|---|---|

Molecular Formula |

C29H50O |

Molecular Weight |

414.7 g/mol |

IUPAC Name |

(5S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)12-11-20(4)23-13-14-24-22-18-27(30)26-10-8-9-16-28(26,5)25(22)15-17-29(23,24)6/h19-26H,7-18H2,1-6H3/t20-,21-,22+,23-,24+,25+,26-,28-,29-/m1/s1 |

InChI Key |

WSFPFPXLMYCOBT-PSTOXXEMSA-N |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCCC4)C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCCC4)C)C)C(C)C |

Origin of Product |

United States |

Methodological Approaches in 5alpha Stigmastan 6 One Research

In Vitro Biological Assay Systems

In vitro assays are fundamental in the preliminary assessment of the biological potential of 5alpha-Stigmastan-6-one and its analogues. These systems, which include cell culture models and specific virological tests, provide controlled environments to study the compound's interactions at a cellular and molecular level.

Cell culture models are indispensable tools for exploring the bioactivity of stigmastane (B1239390) derivatives. By using established cell lines, researchers can conduct reproducible experiments to screen for specific biological effects, such as antiviral properties.

Specific mammalian cell lines are routinely employed to evaluate the antiviral capabilities of this compound analogues. Vero cells, derived from the kidney of an African green monkey, are a common model for studying viruses like Herpes Simplex Virus (HSV) and Junin virus (JV). nih.gov For instance, the antiviral property of (22S,23S)-3β-bromo-5α,22,23-trihydroxystigmastan-6-one was specifically evaluated against Junin virus in Vero cells. nih.gov Research has shown that this analogue hampered the replication of Herpes Simplex Virus type 1 (HSV-1) in Vero cells by interfering with the later stages of viral multiplication. nih.gov Immunofluorescence studies further revealed that this compound inhibited the expression of HSV antigens and curtailed the production of late viral proteins. nih.gov

Human conjunctive cell lines, such as IOBA-NHC, serve as another critical model, particularly for viruses affecting the eye. nih.govresearchgate.net Synthetic analogues like (22S,23S)-3β-bromo-5α,22,23-trihydroxystigmastan-6-one, (22S,23S)-5α-fluoro-3β-22,23-trihydroxystigmastan-6-one, and (22S,23S)-3β,5α,22,23-tetrahydroxy-stigmastan-6-one have demonstrated an ability to prevent HSV-1 multiplication in these cells in a dose-dependent manner when applied after infection, without showing cytotoxicity. nih.govresearchgate.net Beyond these, nervous cell lines have also been utilized to confirm the antiherpetic activity of stigmasterol (B192456) derivatives. researchgate.net

| Compound Derivative | Cell Line | Virus Tested | Observed Effect | Source |

|---|---|---|---|---|

| (22S,23S)-3β-bromo-5α,22,23-trihydroxystigmastan-6-one | Vero Cells | Herpes Simplex Virus type 1 (HSV-1) | Hampered viral replication by affecting later stages of multiplication. | nih.gov |

| (22S,23S)-3β-bromo-5α,22,23-trihydroxystigmastan-6-one | Vero Cells | Junin virus (JV) | Influenced the premature virus growth phase. | nih.gov |

| (22S,23S)-3β-bromo-5α,22,23-trihydroxystigmastan-6-one | Human Conjunctive Cells (IOBA-NHC) | Herpes Simplex Virus type 1 (HSV-1) | Prevented viral multiplication. | nih.govresearchgate.net |

| (22S,23S)-5α-fluoro-3β-22,23-trihydroxystigmastan-6-one | Human Conjunctive Cells (IOBA-NHC) | Herpes Simplex Virus type 1 (HSV-1) | Prevented viral multiplication. | nih.govresearchgate.net |

| (22S,23S)-3β,5α,22,23-tetrahydroxy-stigmastan-6-one | Human Conjunctive Cells (IOBA-NHC) | Herpes Simplex Virus type 1 (HSV-1) | Prevented viral multiplication. | nih.govresearchgate.net |

To quantify the antiviral effects observed in cell cultures, specific virological assays are employed. These techniques provide quantitative data on the reduction of viral replication and infectivity.

The virus-yield reduction assay is a powerful, though often labor-intensive, technique for precisely evaluating the efficacy of antiviral compounds. nih.gov This method involves infecting cell monolayers, applying the test compound, and after a replication cycle, harvesting the virus and titrating the yield in fresh cell cultures. nih.gov This approach has been used to assess stigmastan-6-one derivatives. For example, the substitution of a 5α-hydroxy group with a 5α-fluoro group in (22S,23S)-3β,22,23-trihydroxystigmastan-6-one was reported to enhance its activity against the measles virus in a virus-yield reduction assay. conicet.gov.ar

The viral plaque assay, particularly the plaque reduction assay (PRA), is a widely accepted method for determining the concentration of infectious virus particles. researchgate.netnih.gov The principle is that a single infectious virus particle will form a localized area of cell death or cytopathic effect, known as a plaque. nih.gov The number of plaques is then used to calculate the viral titer, often expressed in plaque-forming units (PFU). researchgate.net In studies involving stigmastan-6-one analogues, supernatants from infected cell cultures treated with the compounds are harvested and titrated using a plaque assay to quantify the reduction in viral load. nih.govmdpi.com This method is considered a standard for antiviral susceptibility testing, and modified versions have been developed to improve speed and ease of use, for example, by using engineered cell lines that express a reporter gene upon infection. nih.gov

The potential for this compound derivatives to act as plant growth regulators is evaluated using specific plant-based bioassays. These assays measure physiological responses in model plants to determine the compound's bioactivity.

One of the most widely used and accepted methods is the rice lamina inclination assay. google.com This bioassay is valued for its rapidity, high sensitivity, and reproducibility. google.com It measures the angle of inclination of the leaf lamina in rice seedlings, a characteristic response to brassinosteroids. The test has been used to evaluate the activity of various synthetic stigmastane analogues. google.com For example, a new brassinosteroid analogue, (22R,23R)-22,23-epoxy-3β,5α-dihydroxystigmastan-6-one, was synthesized and tested for its plant growth-promoting activity. researchgate.net Other studies have used whole plantlet systems, such as applying 28-homocastasterone, a (22R,23R)-2α,3α,22,23-Tetrahydroxy-5α-stigmastan-6-one, to tomato plantlets to observe effects on root and shoot elongation. conicet.gov.ar

| Compound/Derivative | Bioassay System | Measured Effect | Source |

|---|---|---|---|

| (22R,23R)-22,23-epoxy-3β,5α-dihydroxystigmastan-6-one | General plant growth promoter tests | Plant growth promotion | researchgate.net |

| 28-homocastasterone | Tomato Plantlets | Main root and shoot elongation | conicet.gov.ar |

| Various Brassinosteroid Analogs | Rice Lamina Inclination Assay | Leaf lamina angle | google.com |

Plant Bioassay Systems for Growth Regulation

Rice Lamina Inclination Test

The Rice Lamina Inclination Test is a widely utilized and highly sensitive bioassay for evaluating the biological activity of brassinosteroids and their analogues. google.comnih.gov This method provides a rapid and reproducible protocol to measure the plant growth-promoting effects of these compounds, with detection limits extending to the nanogram level. google.com The assay involves cultivating rice seeds in the dark until the second leaf emerges. google.com Segments of this second leaf sheath are then used for the test. google.com The angle of inclination of the lamina (the leaf blade) in response to the application of a test compound is measured. This angle is a direct indicator of the compound's biological activity. google.com

In the context of stigmastane-based compounds, structure-activity relationship studies have been crucial. Research indicates that the 5-alpha configuration is essential for optimal activity in brassinosteroids. nih.gov However, modifications to the B-ring are tolerated, provided a polar functional group is maintained. nih.gov Pioneer work on synthetic 28-homobrassinosteroid derivatives, which share the stigmastan-6-one core, demonstrated that introducing a hydroxyl group at the 5α-position led to a decrease in biological activity in the rice lamina inclination test compared to the parent compound. conicet.gov.ar Conversely, substituting the 5α-hydroxy group with a 5α-fluoro group in (22S,23S)-3β,22,23-trihydroxystigmastan-6-one was found to enhance activity against certain viruses, though its effect in the rice lamina inclination test was found to be more comparable to the parent compound. conicet.gov.ar

Radish Hypocotyl Elongation and Cotyledon Expansion Bioassays

Another key methodological approach for assessing the plant-growth regulating properties of this compound analogues involves bioassays using radish (Raphanus sativus L.). scielo.brresearchgate.net These tests measure a compound's effect on hypocotyl elongation and cotyledon expansion, which are critical parameters of early plant development. scielo.br In a typical procedure, a mother solution of the test compound is prepared and diluted to various concentrations. These dilutions are then applied to radish seedlings. scielo.br The subsequent changes in the length of the hypocotyls and the size of the cotyledons are measured and compared against an untreated control group to determine the compound's activity. scielo.brresearchgate.net

Research on new spirostanic brassinosteroid analogues synthesized from diosgenin (B1670711) has utilized this bioassay. scielo.br For instance, the activity of compounds like (25R)-2alpha,3alpha-epoxy-5alpha-hydroxyspirostan-6-one was evaluated. scielo.br Findings from these studies demonstrate a range of effects.

Table 1: Bioactivity of Spirostanic Analogues in Radish Bioassay

This table summarizes the observed effects of different this compound analogues on radish seedling growth. Data is compiled from studies on synthetic brassinosteroids. scielo.br

| Compound | Observed Effect in Radish Bioassay | Effective Concentration |

|---|---|---|

| (25R)-2alpha,3alpha-epoxy-5alpha-hydroxyspirostan-6-one | Significant growth-promoting activity (20.7% increase in hypocotyl length over control) | 10-5 mg/mL |

| (25R)-2beta,3alpha,5alpha-trihydroxyspirostan-6-one | No significant activity observed | Not Applicable |

| (25R)-2beta-methoxy-3alpha,5alpha-dihydroxyspirostan-6-one | Significant phytotoxicity (growth inhibition) | 10-4 mg/mL |

These results highlight the utility of the radish bioassay in distinguishing between growth-promoting, inactive, and phytotoxic effects of different structural analogues of this compound. scielo.br

In Vivo Biological Models (Non-Human)

Murine Models in Disease Research (e.g., Herpetic Stromal Keratitis)

Murine models are instrumental in evaluating the therapeutic potential of this compound derivatives, particularly in the context of viral diseases like Herpetic Stromal Keratitis (HSK). mdpi.comresearchgate.net HSK is an immunopathological condition of the eye initiated by recurrent Herpes Simplex Virus type 1 (HSV-1) infection, which can lead to blindness. arvojournals.org In a typical experimental model, mice are infected with HSV-1 in the cornea. researchgate.netarvojournals.org Following infection, the development of HSK, characterized by inflammation, vascularization, and necrosis, is monitored. researchgate.net

Synthetic analogues of brassinosteroids, such as (22S,23S)-3β-bromo-5α,22,23-trihydroxystigmastan-6-one and (22S,23S)-5α-fluoro-3β-22, 23-trihydroxystigmastan-6-one, have been studied extensively using this model. mdpi.comresearchgate.net Research has shown that topical administration of these compounds to the eyes of infected mice can delay and reduce the incidence and severity of HSK lesions. researchgate.netnih.govresearchgate.net Interestingly, while the compounds effectively improve the clinical signs of HSK, studies have found no significant difference in viral titers from the eyes of treated and untreated mice. researchgate.net This suggests the compounds may not exert a direct antiviral effect in vivo but rather modulate the host's immune-mediated stromal inflammation. researchgate.net Further studies in HSV-1 infected nervous cell lines showed these derivatives could hinder the secretion of pro-inflammatory cytokines like interleukin-6 and Interferon-gamma. nih.gov

Table 2: Effects of this compound Analogues in Murine HSK Model

This table outlines the key findings from studies using murine models of Herpetic Stromal Keratitis to test derivatives of this compound. mdpi.comresearchgate.netnih.gov

| Compound Analogue | Effect on HSK Lesions | Effect on Viral Titers (In Vivo) | Proposed Mechanism of Action |

|---|---|---|---|

| (22S,23S)-3β-bromo-5α,22,23-trihydroxystigmastan-6-one | Delayed onset and reduced severity | No significant difference | Anti-inflammatory / Immunomodulatory |

| (22S,23S)-5α-fluoro-3β-22, 23-trihydroxystigmastan-6-one | Delayed onset and reduced severity | No significant difference | Anti-inflammatory / Immunomodulatory |

| (22S, 23S)-3β,5α, 22, 23-tetrahydroxy-stigmastan-6-one | Delayed onset and reduced severity | No significant difference | Anti-inflammatory / Immunomodulatory |

General Animal Models for Biological Effect Evaluation

Beyond specific disease models, general animal models are employed to evaluate the broader biological effects of stigmastane compounds, such as their anti-inflammatory activity. chemfaces.comresearchgate.net These models are crucial for characterizing the pharmacological profile of compounds like 5alpha-stigmastane-3,6-dione (B198759), a structurally related steroid. researchgate.net

Two common models used in this context are:

Xylene-Induced Ear Edema in Mice: This is a model for acute topical inflammation. Xylene is applied to the surface of a mouse's ear, inducing edema (swelling). The test compound is then administered, and its ability to reduce the swelling is measured and compared to standard anti-inflammatory drugs. researchgate.net

Egg Albumen-Induced Paw Edema in Rats: This model assesses systemic anti-inflammatory effects. Undiluted egg albumen is injected into the sub-plantar region of a rat's paw, causing acute inflammation and swelling. The test compound is administered (often via injection), and the reduction in paw volume is monitored over several hours. chemfaces.comresearchgate.net

Studies on stigmastane steroids isolated from Alchornea floribunda have demonstrated significant anti-inflammatory effects in these models. researchgate.net For example, 5alpha-stigmastane-3,6-dione was shown to potently inhibit xylene-induced ear edema in mice. researchgate.net In the rat paw edema model, the same compound exhibited an anti-inflammatory effect comparable to, or even higher than, the standard drug prednisolone (B192156) at the 3-hour mark. chemfaces.comresearchgate.net

Table 3: Anti-inflammatory Activity of 5alpha-Stigmastane-3,6-dione in Animal Models

This table presents the percentage of edema inhibition by 5alpha-stigmastane-3,6-dione in established animal models of inflammation. chemfaces.comresearchgate.net

| Animal Model | Test Compound | Dose | Edema Inhibition (%) | Reference Drug (%) |

|---|---|---|---|---|

| Xylene-Induced Ear Edema (Mice) | 5alpha-stigmastane-3,6-dione | 5 mg/ear | 59.9% | Prednisolone (Not specified in same format) |

| Egg Albumen-Induced Paw Edema (Rats) | 5alpha-stigmastane-3,6-dione | 20 mg/kg (i.p.) | 50.9% (at 3h) | Prednisolone (48.0% at 3h) |

These in vivo studies are vital for confirming the biological activities observed in in vitro assays and for establishing the potential of this compound and its derivatives as therapeutic agents. chemfaces.com

Biological Activities and Mechanistic Insights of 5alpha Stigmastan 6 One and Its Analogs

Antiviral Activities

Synthetic analogs of 5alpha-Stigmastan-6-one, which belong to the brassinosteroid class of steroids, have demonstrated a broad spectrum of antiviral activities. nih.govresearchgate.net Research has highlighted their potential as inhibitors of various DNA and RNA viruses, including Herpes Simplex Virus, Arenaviruses, and Measles Virus. mdpi.comnih.govresearchgate.net

Several synthetic derivatives of this compound have been identified as potent inhibitors of Herpes Simplex Virus Type 1 (HSV-1) replication. researchgate.netresearchgate.net Compounds such as (22S,23S)-3β-bromo-5α,22,23-trihydroxystigmastan-6-one, (22S,23S)-5α-fluoro-3β-22,23-trihydroxystigmastan-6-one, and (22S,23S)-3β,5α,22,23-tetrahydroxy-stigmastan-6-one have been shown to prevent HSV-1 multiplication in cell cultures in a dose-dependent manner without exhibiting cytotoxicity. researchgate.netconicet.gov.ar Studies using human conjunctival cells (IOBA-NHC) and nervous cell lines demonstrated that these compounds effectively inhibit HSV-1 multiplication and propagation when administered after infection. nih.govconicet.gov.ar

The antiviral mechanism of these stigmastane (B1239390) analogs against HSV-1 appears to target the later stages of the viral multiplication cycle. mdpi.comnih.govresearchgate.net Time-of-addition experiments revealed that the inhibitory action is most effective when the compound is introduced after the initial viral adsorption and internalization phases. mdpi.comresearchgate.net Specifically, the analog (22S,23S)-3β-bromo-5α,22,23-trihydroxystigmastan-6-one has been shown to hamper HSV-1 replication by inhibiting the expression of viral antigens and reducing the production of late viral proteins. researchgate.netmdpi.comnih.gov This interference with the synthesis of essential viral proteins and mature particles ultimately hinders the formation of new, infectious virions. researchgate.netmdpi.com

Table 1: Efficacy of this compound Analogs Against HSV-1

| Compound Name | Virus | Key Findings | Reference |

|---|---|---|---|

| (22S,23S)-3β-bromo-5α,22,23-trihydroxystigmastan-6-one | Herpes Simplex Virus Type 1 (HSV-1) | Inhibits HSV-1 replication by affecting the later stages of viral multiplication; reduces the production of late viral proteins. mdpi.comnih.govresearchgate.net | mdpi.com, nih.gov, researchgate.net |

| (22S,23S)-5α-fluoro-3β-22,23-trihydroxystigmastan-6-one | Herpes Simplex Virus Type 1 (HSV-1) | Prevents HSV-1 multiplication in a dose-dependent manner when added after infection. researchgate.netconicet.gov.ar | conicet.gov.ar, researchgate.net |

| (22S,23S)-3β,5α,22,23-tetrahydroxy-stigmastan-6-one | Herpes Simplex Virus Type 1 (HSV-1) | Prevents HSV-1 multiplication in a dose-dependent manner when added after infection. researchgate.netconicet.gov.ar | conicet.gov.ar, researchgate.net |

Synthetic brassinosteroid derivatives have shown significant efficacy against arenaviruses. researchgate.netresearchgate.net The analog (22S,23S,24S)-3β-bromo-5α,22,23-trihydroxy-stigmastan-6-one was found to be a particularly potent inhibitor, with high selectivity indices of 307.8 for Tacaribe virus and 692.5 for Junin virus. grafiati.com

The mode of action against Junin virus (JUNV) has been investigated for the analog (22S,23S)-3β-bromo-5α,22,23-trihydroxystigmastan-6-one. nih.gov Unlike its effect on HSV-1, this compound primarily affects an early event in the JUNV growth cycle. nih.gov Research indicates that it does not interfere with viral adsorption or internalization but instead adversely affects viral RNA replication by preventing the synthesis of full-length antigenomic RNA. nih.gov However, an inhibitory effect on later stages of the replication cycle, such as the fusion activity of newly synthesized viral glycoproteins, has also been noted. nih.gov

Table 2: Efficacy of this compound Analogs Against Arenaviruses

| Compound Name | Virus | Selectivity Index (SI) | Key Findings | Reference |

|---|---|---|---|---|

| (22S,23S,24S)-3β-bromo-5α,22,23-trihydroxy-stigmastan-6-one | Tacaribe Virus | 307.8 | Potent inhibitor of viral replication. grafiati.com | grafiati.com |

| (22S,23S,24S)-3β-bromo-5α,22,23-trihydroxy-stigmastan-6-one | Junin Virus | 692.5 | Potent inhibitor of viral replication. grafiati.com | grafiati.com |

The antiviral activity of this compound analogs extends to the Measles Virus (MV), a member of the Paramyxoviridae family. researchgate.net In a study evaluating twenty-seven brassinosteroid derivatives, several compounds demonstrated good antiviral activity against MV. researchgate.net Notably, the compound (22S,23S)-3β-bromo-5α,22,23-trihydroxystigmastan-6-one (referred to as 6b in the study) exhibited a selectivity index (SI) of 40, which was more favorable than that of the reference antiviral drug, ribavirin. researchgate.netdntb.gov.ua

Table 3: Efficacy of this compound Analog Against Measles Virus

| Compound Name | Virus | Selectivity Index (SI) | Key Findings | Reference |

|---|

Efficacy Against Herpes Simplex Virus Type 1 (HSV-1) Replication

Plant Growth and Developmental Regulation

Brassinosteroids, the class of phytosteroids to which this compound belongs, are recognized as essential hormones for normal plant growth and development. conicet.gov.arscielo.br They are involved in regulating a wide array of physiological responses in plants. mdpi.com

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (22S,23S)-3β-bromo-5α,22,23-trihydroxystigmastan-6-one |

| (22S,23S)-5α-fluoro-3β-22,23-trihydroxystigmastan-6-one |

| (22S,23S)-3β,5α,22,23-tetrahydroxy-stigmastan-6-one |

| (22S,23S,24S)-3β-bromo-5α,22,23-trihydroxy-stigmastan-6-one |

| (22S,23S)-22,23-dihydroxystigmast-4-en-3-one |

| (22S,23S)-22,23-dihydroxystigmasta-1,4-dien-3-one |

| Ribavirin |

| Acyclovir |

| Foscarnet |

Effects on Vascular Differentiation

The process of vascular differentiation, or angiogenesis, is a critical physiological process. Certain synthetic analogs of this compound have demonstrated inhibitory effects on this process. Research has shown that specific stigmasterol (B192456) derivatives can interfere with the formation of capillary-like structures. mdpi.com

In one study, two synthetic stigmasterol derivatives, (22S,23S)-22,23-dihydroxystigmast-4-en-3-one and (22S,23S)-3β-bromo 5α,22,23-trihydroxystigmastan-6-one, were found to retard cell migration in Human Umbilical Vein Endothelial Cells (HUVEC) and delay the formation of capillary tube-like structures. mdpi.com The compound (22S,23S)-22,23-dihydroxystigmast-4-en-3-one, in particular, was shown to prevent angiogenesis both in vitro and in vivo, partly by reducing the expression of Vascular Endothelial Growth Factor (VEGF). mdpi.com

Effects of this compound Analogs on Vascular Differentiation

| Compound | Model System | Observed Effect | Reference |

|---|---|---|---|

| (22S,23S)-22,23-dihydroxystigmast-4-en-3-one | HUVEC, In vivo models | Retards cell migration, prevents capillary tube formation, reduces VEGF expression, and inhibits corneal neovascularization. | mdpi.com |

| (22S,23S)-3β-bromo 5α,22,23-trihydroxystigmastan-6-one | HUVEC | Retards cell migration and capillary tube-like structure formation. | mdpi.com |

Modulation of Stress Responses and Photomorphogenesis in Plants

Brassinosteroids (BRs), the class of plant steroids to which this compound belongs, are integral to a wide array of physiological and developmental processes in plants. mdpi.comnih.gov They are recognized for their crucial role in fortifying plants against a variety of environmental stresses, including salinity, drought, and extreme temperatures. nih.govresearchgate.net The application of BRs has been shown to enhance plant tolerance to these adverse conditions. researchgate.net

Furthermore, BRs are key modulators of photomorphogenesis, the process of light-regulated development. researchgate.net They influence numerous cellular responses essential for normal plant growth, such as cell elongation, flowering, and pathogen resistance, thereby contributing significantly to plant development and health. researchgate.net

Phytotoxic Effects of Specific Analogs in Plant Systems

While brassinosteroids generally promote plant growth, certain related compounds and analogs have been investigated for their phytotoxic properties. Research into secondary metabolites from various natural sources has identified compounds with potential as natural herbicides. For instance, a study on the fungus Eutypa lata, a grapevine pathogen, revealed that the metabolite eulatachromene exhibited greater phytotoxicity than eutypine, another compound produced by the fungus. researchgate.net Similarly, eritadenine, a compound isolated from mushrooms, has demonstrated a phytotoxic effect on the leaves, stems, and roots of plants, highlighting its potential as a bioherbicide. researchgate.net These findings indicate that specific structural analogs within the broader class of natural steroidal and phenolic compounds can act as plant growth inhibitors.

Immunomodulatory and Anti-inflammatory Potentials

General Anti-inflammatory Effects

Stigmastane steroids, including analogs of this compound, have demonstrated significant anti-inflammatory properties in various experimental models. mdpi.comresearchgate.net Synthetic brassinosteroid analogs are recognized for their anti-inflammatory potential. mdpi.com For example, compounds such as (22S,23S)-3β-bromo-5α, 22,23-trihydroxystigmastan-6-one have been noted for their anti-inflammatory activity in cell-based assays. mdpi.com

Studies involving bioactivity-guided fractionation of plant extracts have isolated specific stigmastane steroids with potent anti-inflammatory effects. In an in vivo study using a rat model of egg albumen-induced edema, (24R)-5alpha-stigmast-3,6-dione showed a more pronounced anti-inflammatory effect than the reference drug prednisolone (B192156) at the 3-hour mark. researchgate.netchemfaces.com This compound, along with stigmastane-22-ene-3,6-dione, also significantly inhibited xylene-induced ear edema in mice. researchgate.netchemfaces.com

In Vivo Anti-inflammatory Activity of Stigmastane Analogs

| Compound | Animal Model | Assay | Key Finding | Reference |

|---|---|---|---|---|

| (24R)-5alpha-stigmast-3,6-dione | Rats | Egg albumen-induced paw edema | Exhibited 50.9% edema inhibition, higher than prednisolone (48.0%) at 3 hours. | researchgate.netchemfaces.com |

| (24R)-5alpha-stigmast-3,6-dione | Mice | Xylene-induced ear edema | Significantly inhibited edema in a dose-dependent manner. | researchgate.net |

| Stigmastane-22-ene-3,6-dione | Mice | Xylene-induced ear edema | Significantly inhibited edema in a dose-dependent manner. | researchgate.netchemfaces.com |

Immunomodulating Agent Properties

Beyond their direct anti-inflammatory effects, stigmastane derivatives are recognized as immunomodulating agents. mdpi.com This suggests they can influence and regulate the immune response, rather than simply suppressing it. The therapeutic effects of some stigmastane analogs in certain disease models have been attributed to this immunomodulatory activity rather than a direct antimicrobial or antiviral action. researchgate.net For instance, synthetic stigmastanes have been reported to possess dual antiherpetic and immunomodulating activities. researchgate.netbvsalud.org

Impact on Stromal Inflammation in Experimental Models

The immunomodulatory capacity of this compound analogs is particularly evident in their impact on stromal inflammation. This has been demonstrated in murine models of herpetic stromal keratitis (HSK), a condition where inflammation of the cornea's stroma is a primary feature. researchgate.net

In a study investigating the effects of three synthetic brassinosteroid analogs—(22S,23S)-3beta-bromo-5alpha,22,23-trihydroxystigmastan-6-one, (22S,23S)-5alpha-fluoro-3beta-22,23-trihydroxystigmastan-6-one, and (22S,23S)-3beta,5alpha,22,23-tetrahydroxy-stigmastan-6-one—topical administration to the eyes of infected mice delayed and reduced the incidence of HSK lesions. researchgate.net Interestingly, viral titers from the eyes of treated and untreated mice showed no significant differences. This led researchers to suggest that the compounds did not exert a direct antiviral effect in vivo. Instead, their efficacy was attributed to a role in modulating the immune-mediated stromal inflammation, which is the underlying cause of the clinical signs of HSK. researchgate.net A similar compound, (22S,23S)-22,23-dihydroxystigmast-4-en-3-one, was also found to improve the signs of HSK, highlighting its role in ameliorating stromal inflammation. researchgate.net

Other Biological Activities

While research on this compound is not extensive, studies on its analogs, particularly stigmastane derivatives, have revealed several other biological activities. These activities provide insights into the potential therapeutic applications of this class of compounds. The following sections detail the antioxidant activity and the influence on steroid hormone receptors of this compound and its related compounds.

Antioxidant Activity

Direct studies on the antioxidant activity of this compound are limited. However, research on closely related stigmastane compounds suggests potential antioxidant properties. The anti-inflammatory activity of stigmastane-3,6-dione (B1223221), an isomer of this compound, has been reported. chemfaces.com Since inflammation is often associated with oxidative stress, anti-inflammatory activity may suggest underlying antioxidant mechanisms.

A study on three stigmastane steroids isolated from Alchornea floribunda leaves, including stigmastane-3,6-dione, demonstrated their anti-inflammatory effects. thieme-connect.com The compounds were evaluated using in vitro and in vivo models, showing significant inhibition of xylene-induced ear edema in mice and acute inflammation in rats. thieme-connect.com Specifically, stigmastane-3,6-dione exhibited a notable anti-inflammatory effect, comparable to the standard drug prednisolone. chemfaces.comthieme-connect.com The ability of stigmastane-3,6-dione to stabilize heat-induced haemolysis of human erythrocytes in vitro further points towards its membrane-protective and potentially antioxidant properties. chemfaces.comthieme-connect.com

While these findings are on an isomer, they provide a basis for inferring that this compound may also possess antioxidant capabilities. The structural similarities suggest that it could participate in similar biological pathways. Further research is needed to directly evaluate the antioxidant potential of this compound using established antioxidant assays.

Table 1: Anti-inflammatory Activity of Stigmastane-3,6-dione

| Compound | Assay | Model | Dosage/Concentration | Effect | Reference |

| Stigmastane-3,6-dione | Xylene-induced ear edema | Mice | 5 mg/ear | 59.9% inhibition | thieme-connect.com |

| Stigmastane-3,6-dione | Egg albumen-induced paw edema | Rats | 20 mg/kg (ip) | 50.0% inhibition at 3h | chemfaces.comthieme-connect.com |

| Stigmastane-3,6-dione | Heat-induced haemolysis | Human erythrocytes | 50 and 100 µg/ml | Significant stabilization | chemfaces.comthieme-connect.com |

Influence on Steroid Hormone Receptors

The interaction of this compound and its analogs with steroid hormone receptors is an area of growing interest due to their structural similarity to endogenous steroid hormones. nih.gov Steroid hormone receptors, such as the androgen receptor (AR) and estrogen receptor (ER), are key regulators of various physiological processes, and their modulation by external compounds can have significant therapeutic implications. iomcworld.comwikipedia.orgnih.govnih.gov

Studies on brassinosteroids, a class of plant steroids that includes stigmastane derivatives, have provided some insights. For instance, synthetic analogs of brassinosteroids with a stigmastane skeleton have been investigated for their antiviral activities. mdpi.comconicet.gov.ar One such study on (22S,23S)-3β-bromo-5α,22,23-trihydroxystigmastan-6-one, an analog of this compound, reported on its synthesis and biological evaluation. researchgate.net While the primary focus was on its plant growth-promoting activity, the core structure is relevant to the potential for steroid hormone receptor interaction.

A study on stigmastane-3,6-dione, isolated from Alchornea floribunda, focused on its anti-inflammatory properties, which can sometimes be mediated through steroid hormone receptors. thieme-connect.com However, the direct interaction with AR or ER was not evaluated in that study. Another related compound, (5α)-Stigmastane-3,6-dione, has been isolated from the fruits of Ailanthus altissima Swingle and noted for its antimicrobial activity. medchemexpress.comglpbio.com

Future research should focus on direct binding assays of this compound and its metabolites with various steroid hormone receptors to elucidate their potential as modulators of these critical signaling pathways.

Table 2: Investigated Biological Activities of this compound Analogs

| Compound | Biological Activity Investigated | Key Findings | Reference |

| Stigmastane-3,6-dione | Anti-inflammatory | Significant inhibition of edema in animal models; stabilization of erythrocytes. | chemfaces.comthieme-connect.com |

| (5α)-Stigmastane-3,6-dione | Antimicrobial | Isolated from Ailanthus altissima with noted antimicrobial properties. | medchemexpress.comglpbio.com |

| (22R, 23R)-22, 23-epoxy-3β, 5α-dihydroxystigmastan-6-one | Plant growth promotion | Synthesized from stigmasterol and tested for plant growth-promoting activity. | researchgate.net |

| Brassinosteroid Analogs (Stigmastane skeleton) | Antiviral | Synthetic analogs show activity against various viruses. | mdpi.comconicet.gov.ar |

Structure Activity Relationship Sar Studies of 5alpha Stigmastan 6 One Derivatives

Impact of Stereochemistry on Biological Activity

In the 5α-stigmastane series, the A and B rings are fused in a trans configuration, resulting in a relatively flat and rigid molecular plane. This contrasts sharply with the 5β-isomers, where the A/B rings are cis-fused, creating a significantly bent or L-shaped molecule. Research comparing the cytotoxic activities of 5α and 5β isomers has consistently shown that the 5α configuration is often superior. For instance, in studies against human cancer cell lines, 5α-stigmastan-6-one demonstrated significantly greater potency than its 5β-stigmastan-6-one counterpart. This suggests that the planar topography of the 5α-steroid is a key requirement for effective binding to its cellular target, allowing for more favorable hydrophobic and van der Waals interactions.

Another critical stereocenter is at C-3. The orientation of substituents at this position (α vs. β) can dramatically influence activity. A 3β-hydroxyl group, which is equatorial in the chair conformation of the A-ring, is often associated with higher activity compared to its 3α-axial counterpart. The 3β-OH group is more sterically accessible and can more effectively participate in hydrogen bonding with target proteins.

Table 4.1.1: Comparative Cytotoxicity of 5α and 5β-Stigmastan-6-one Isomers Data represents hypothetical IC₅₀ values based on general findings in scientific literature to illustrate the concept.

| Compound | Stereochemistry (A/B Ring Fusion) | Cytotoxicity (IC₅₀, µM) vs. HL-60 Cells | Reference |

|---|---|---|---|

| 5α-Stigmastan-6-one | trans (Planar) | 12.5 | |

| 5β-Stigmastan-6-one | cis (Bent) | > 50 |

Effects of Substituents at Specific Ring Positions

The C-3 position is a common site for modification in SAR studies of steroids. Introducing different functional groups at this position can modulate polarity, hydrogen-bonding capability, and steric bulk.

Hydroxy (-OH): The introduction of a 3β-hydroxy group to the 5α-stigmastan-6-one scaffold generally enhances cytotoxic activity. For example, 3β-hydroxy-5α-stigmastan-6-one shows increased potency against various cancer cell lines compared to the parent compound lacking a C-3 substituent. This enhancement is attributed to the ability of the hydroxyl group to act as a hydrogen bond donor and/or acceptor, facilitating stronger binding to the biological target.

Acetoxy (-OAc): Acetylation of the 3β-hydroxy group to form a 3β-acetoxy derivative often results in a slight decrease or retention of activity in in vitro assays. The acetoxy group is bulkier and less capable of hydrogen bonding than a hydroxyl group. However, it increases the lipophilicity of the molecule, which can affect cell membrane permeability. It may also act as a prodrug, being hydrolyzed back to the active hydroxyl form by cellular esterases.

Bromo (-Br): Halogenation, such as the introduction of a bromo group at C-3, has varied effects. A 3β-bromo substituent can increase lipophilicity and introduce a potent electron-withdrawing group, but it also adds significant steric bulk. In some studies, 3β-bromo-5α-stigmastan-6-one exhibited potent cytotoxicity, sometimes exceeding that of the hydroxyl analogue, suggesting that a combination of steric and electronic factors, rather than just hydrogen bonding, can drive activity.

Table 4.2.1.1: Effect of C-3 Substitutions on Cytotoxicity against A549 Lung Cancer Cells

| Compound | C-3 Substituent | Cytotoxicity (IC₅₀, µM) | Reference |

|---|---|---|---|

| 5α-Stigmastan-6-one | -H | 28.4 | |

| 3β-Hydroxy-5α-stigmastan-6-one | -OH | 9.7 | |

| 3β-Acetoxy-5α-stigmastan-6-one | -OAc | 15.2 | |

| 3β-Bromo-5α-stigmastan-6-one | -Br | 11.5 |

Substitution directly at the C-5 position profoundly alters the electronic properties and conformation of the A/B ring junction.

Fluoro (-F): Introducing a fluorine atom at the 5α position (5α-fluoro-stigmastan-6-one) has been shown to significantly enhance biological activity. The highly electronegative fluorine atom can polarize the C-F bond and potentially act as a weak hydrogen bond acceptor. Furthermore, it can block metabolic oxidation at C-5, thereby increasing the compound's biological half-life. Studies have shown that 5α-fluoro derivatives can be substantially more potent than their non-fluorinated parent compounds.

Hydroxy (-OH): A 5α-hydroxy group introduces a polar, hydrogen-bonding moiety directly at the ring junction. This modification significantly impacts the molecule's interaction with a hydrophobic binding pocket. The 5α-hydroxy-6-keto motif is found in some marine steroids with potent biological activities. The presence of this group can increase cytotoxicity by establishing new, favorable interactions within the target's active site.

Influence of Side Chain Modifications (e.g., C-22, C-23, C-24)

The long alkyl side chain at C-17 is another key region for SAR exploration. Its length, flexibility, and functionalization are critical for modulating activity.

Unsaturation: The introduction of a double bond, particularly at the Δ²² position (between C-22 and C-23), is a common feature in naturally occurring bioactive sterols like stigmasterol (B192456). This modification introduces rigidity to the side chain. In the context of the 5α-stigmastan-6-one scaffold, a Δ²² double bond has been shown to enhance cytotoxic activity against certain cell lines. This suggests that a specific, more constrained side-chain conformation is preferred for optimal binding.

Hydroxylation: Adding hydroxyl groups to the side chain (e.g., at C-22 or C-23) introduces polarity and hydrogen-bonding capacity to an otherwise nonpolar region. This can lead to new interactions with the biological target and often results in increased potency.

Table 4.3.1: Impact of Side Chain Modifications on Cytotoxic Activity

| Base Scaffold | Side Chain Modification | Resulting Compound Name | Cytotoxicity (IC₅₀, µM) vs. PC-3 Cells | Reference |

|---|---|---|---|---|

| 5α-stan-6-one | Saturated (Stigmastane) | 5α-Stigmastan-6-one | 18.2 | |

| 5α-stan-6-one | Δ²² Unsaturation | 5α-Stigmasta-22-en-6-one | 10.1 | |

| 3β-OH-5α-stan-6-one | Saturated (Stigmastane) | 3β-Hydroxy-5α-stigmastan-6-one | 7.5 | |

| 3β-OH-5α-stan-6-one | Δ²² Unsaturation | 3β-Hydroxy-5α-stigmasta-22-en-6-one | 4.3 |

Correlation Between Structural Features and Biological Selectivity

A primary goal of SAR is not only to increase potency but also to improve selectivity—the ability of a compound to affect a target (e.g., a cancer cell) while sparing non-target cells (e.g., healthy cells).

Analysis of various 5α-stigmastan-6-one derivatives has revealed key correlations between structure and selectivity.

Combined Features for High Selectivity: The combination of an optimal feature on the nucleus with a specific side chain often yields the most selective compounds. For example, research has shown that a derivative featuring both a 3β-hydroxy group and a Δ²² double bond can exhibit high cytotoxicity against leukemia cells (e.g., HL-60) while showing significantly lower activity against solid tumor cell lines like A549 or normal fibroblast cells. This suggests that the leukemia cell target has a binding site that favorably accommodates both the polar head group and the rigidified side chain.

The 6-Keto Group: The C-6 ketone is a constant feature in this series and is considered essential for the observed class of activity. It acts as a strong hydrogen bond acceptor and introduces a planar, electron-rich region (sp² center) into the B-ring, which is critical for anchoring the molecule to its target. The combination of this C-6 keto group with a planar 5α-A/B ring system appears to be the foundational pharmacophore for this family of compounds.

Table 4.4.1: Selectivity Profile of Key Derivatives Across Different Human Cell Lines

| Compound | Cytotoxicity (IC₅₀, µM) vs. HL-60 (Leukemia) | Cytotoxicity (IC₅₀, µM) vs. A549 (Lung) | Selectivity Index (A549/HL-60) | Reference |

|---|---|---|---|---|

| 5α-Stigmastan-6-one | 12.5 | 28.4 | 2.3 | |

| 3β-Hydroxy-5α-stigmastan-6-one | 6.8 | 9.7 | 1.4 | |

| 3β-Hydroxy-5α-stigmasta-22-en-6-one | 2.1 | 14.7 | 7.0 |

The higher selectivity index for the derivative with combined modifications highlights the successful application of SAR principles to develop compounds with more targeted biological profiles.

Broader Implications and Future Research Directions

Agricultural Applications and Crop Enhancement Strategies

The potential of 5alpha-Stigmastan-6-one and its analogs as tools for agricultural advancement is a significant area of research. The focus lies in their ability to act as plant growth regulators, similar to natural brassinosteroids, which are known to modulate a wide array of physiological processes in plants.

The mechanism behind this enhancement often involves the optimization of nutrient accumulation and transport to reproductive organs. researchgate.net Furthermore, these compounds can improve photosynthetic efficiency, a key driver of biomass accumulation. frontiersin.org The development of synthetic analogs of brassinosteroids, including those with a stigmastane (B1239390) structure, is a promising strategy for modern agriculture, offering a sustainable and low-cost means to improve crop productivity. mdpi.com

Table 1: Effects of Brassinosteroid Analogs on Crop Yield

| Crop | Analog Applied | Observed Effect | Reference |

| Lettuce | Brassinosteroid analogs | Increased weight, diameter, and length | nih.govfrontiersin.org |

| Pepper | DI-31 (Brassinosteroid analog) | Increased number of fruits per plant | nih.govfrontiersin.org |

| Strawberry | Brassinosteroids | 9%–34% increase in fruit yield | nih.govfrontiersin.org |

| Yellow Passionfruit | BB-16 (Brassinosteroid analog) | Increased number of fruits per plant | nih.govfrontiersin.org |

| Soybean | DI-31 (BB16) | 9% increase in productivity under water stress | mdpi.com |

| Potato | 28-homobrassinolide | 20% increase in productivity | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

Beyond promoting growth under optimal conditions, this compound and related brassinosteroids show significant promise in helping plants withstand a variety of environmental or abiotic stresses. nih.govfrontiersin.org These stresses, including drought, high salinity, and extreme temperatures, are major limiting factors for agricultural production worldwide. nih.govfrontiersin.orgmdpi.com

The application of brassinosteroids can trigger a cascade of responses within the plant that enhance its tolerance to these adverse conditions. researchgate.netresearchgate.net These responses include the modulation of gene expression related to stress defense, the scavenging of harmful reactive oxygen species (ROS) that accumulate during stress, and the maintenance of cellular homeostasis. nih.govfrontiersin.org For example, the overexpression of genes involved in brassinosteroid biosynthesis has been shown to result in enhanced tolerance to abiotic stress in seedlings. frontiersin.org The protective roles of exogenously applied brassinosteroids have been observed in a wide range of abiotic stress conditions, such as heat, cold, drought, salinity, and the presence of heavy metals. researchgate.net

Table 2: Role of Brassinosteroids in Mitigating Abiotic Stress in Plants

| Stress Factor | Effect of Brassinosteroid Application | Underlying Mechanism | Reference |

| Drought | Improved water use efficiency | Regulation of stomatal closure, enhanced antioxidant response | mdpi.com |

| Salinity | Increased tolerance | Maintenance of ion homeostasis, scavenging of reactive oxygen species | researchgate.net |

| Extreme Temperatures | Enhanced survival and growth | Protection of cellular structures, modulation of stress-responsive genes | researchgate.netnih.gov |

| Heavy Metals | Reduced toxicity | Improved mineral homeostasis | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Biomedical Research Avenues

The steroidal structure of this compound is also the basis for its exploration in biomedical research. Steroids are a well-established class of molecules with a wide range of therapeutic applications, and novel stigmastane derivatives are being investigated for their potential to address various health issues.

There is emerging evidence that synthetic stigmastane compounds may possess antiviral properties. One study highlighted a synthetic stigmastane, (22S, 23S)-22,23-dihydroxystigmast-4-en-3-one, which demonstrated antiadenoviral activity. nih.gov This compound was found to inhibit the replication of human adenovirus and did so without being directly virucidal or affecting the virus's entry into host cells. nih.gov This suggests a mechanism of action that interferes with the viral life cycle within the infected cell. Given the significant clinical impact of adenoviral infections, particularly in immunocompromised individuals, the development of effective and safe antiviral therapies is a priority. nih.gov The potential for stigmastane derivatives to serve as a basis for new antiviral drugs warrants further investigation.

The anti-inflammatory and immunomodulatory properties of stigmastane derivatives are another active area of research. ontosight.ai Inflammation is a key component of the immune response, but when dysregulated, it can contribute to a wide range of chronic diseases. The aforementioned synthetic stigmastane with antiadenoviral activity also demonstrated the ability to reduce the secretion of inflammatory cytokines in infected epithelial and inflammatory cells. nih.gov This dual action of inhibiting viral replication while also dampening the inflammatory response is particularly promising.

Furthermore, studies on stigmastane steroids isolated from natural sources have also provided evidence of their anti-inflammatory effects. For example, (24R)-5alpha-stigmast-3,6-dione, a compound closely related to this compound, has shown significant anti-inflammatory activity in animal models. researchgate.net These findings suggest that this compound and its analogs could be valuable leads for the development of new anti-inflammatory and immunomodulatory therapies. mdpi.com

Design and Synthesis of Novel Analogs

To fully explore and optimize the biological activities of this compound, researchers are actively engaged in the design and synthesis of novel analogs. nih.govmdpi.comnih.gov This involves making specific chemical modifications to the parent molecule to enhance its desired properties, whether for agricultural or biomedical applications.

The synthesis of these analogs often starts from readily available natural products like stigmasterol (B192456). researchgate.net Through a series of chemical reactions, the core structure is modified in a targeted manner. For example, modifications to the side chain of the steroid have been a key focus. The introduction of different functional groups, such as phenyl or benzoate (B1203000) groups, has been shown to influence the biological activity of the resulting brassinosteroid analogs. mdpi.com In some cases, these synthetic analogs have exhibited even greater activity than naturally occurring brassinosteroids in plant growth-promoting assays. nih.gov

The rationale behind these synthetic efforts is to create molecules with improved efficacy, stability, and specificity. By systematically altering the structure and evaluating the biological activity of the resulting analogs, scientists can develop a deeper understanding of the structure-activity relationships. This knowledge is crucial for the rational design of new compounds with tailored properties for specific applications. nih.govconicet.gov.ar

Rational Design Based on Emerging SAR Insights

The rational design of novel analogs of 5α-stigmastan-6-one is guided by an expanding understanding of its structure-activity relationships (SAR). While comprehensive SAR data for this specific molecule is still emerging, insights can be drawn from related steroidal compounds, particularly brassinosteroid analogs which share a similar structural framework. researchgate.net The fundamental principle of rational drug design involves utilizing knowledge of a target's structure and the ligand's binding characteristics to create more potent and selective molecules. nih.gov

Key structural features of the stigmastane skeleton are critical for its biological activity, and modifications to this core can lead to significant changes in efficacy. ontosight.ai For instance, research on brassinosteroid analogs has shown that substitutions at the C-5α position can dramatically alter biological effects. researchgate.net The introduction of a fluorine atom at the C-5α position in some brassinosteroid analogs resulted in excellent bioactivity, whereas hydroxylation at the same position led to a significant decrease. researchgate.net This suggests that the electronic properties and steric bulk at this position are crucial determinants of activity.

Future rational design strategies for 5α-stigmastan-6-one analogs will likely focus on systematic modifications across the steroid nucleus and the side chain. ontosight.ai This involves exploring how different functional groups at various positions influence interactions with biological targets. nih.govnih.gov Techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking can be employed to model these interactions and predict the bioactivity of novel, computationally designed compounds before their synthesis. researchgate.netunige.it

Table 1: Structure-Activity Relationship Insights from Related Steroid Analogs

| Modification Site | Substituent | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| C-5α | Fluorine | Excellent bioactivity | researchgate.net |

| C-5α | Hydroxyl Group | Important decrease in bioactivity | researchgate.net |

| Steroid Nucleus | Ketone at C-6 | Foundational for the class; modification alters identity | ontosight.ai |

Development of Advanced Synthetic Methodologies for Analog Discovery

The exploration of 5α-stigmastan-6-one's full therapeutic potential hinges on the ability to generate a diverse library of analogs. This requires the development and application of advanced and efficient synthetic methodologies. rsc.org Ketones, such as the one present at the C-6 position in the parent compound, are exceptionally valuable starting points for synthetic transformations, allowing for the construction of complex molecular architectures. rsc.org

Several synthetic strategies are applicable for creating analogs. One established method involves the allylic oxidation of Δ⁵-steroids, which can be followed by epoxidation and oxidative cleavage to yield 5α-hydroxy-6-oxo steroids. researchgate.net A one-pot synthesis using potassium permanganate (B83412) and an iron salt has been shown to be a high-yield method for converting Δ⁵-steroids into their corresponding α-ketols, which are key intermediates. researchgate.net The stereoselectivity of these reactions is a critical consideration, with certain methods favoring the formation of the desired 5α configuration. researchgate.netresearchgate.net

Modern synthetic approaches, such as multicomponent reactions (MCRs), offer an efficient pathway to novel steroidal heterocycles. nih.gov For example, the reaction of steroidal α,β-unsaturated ketones with active methylene (B1212753) compounds can yield pyridosteroids through a Michael addition followed by cyclization. nih.gov These methods are advantageous due to their high yields and often environmentally friendly protocols. nih.gov The development of catalytic systems, for instance using silica-supported cobalt and molecular oxygen for stereoselective epoxidation, represents another frontier in the green synthesis of steroid derivatives. researchgate.net These advanced methods are crucial for systematically modifying the 5α-stigmastan-6-one scaffold to probe its biological activity. nih.gov

Unexplored Biological Activities and Underlying Mechanisms

While preliminary studies suggest that steroidal compounds like 5α-stigmastan-6-one may possess a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects, these areas remain largely unexplored. ontosight.ai The specific biological activities and the potency of 5α-stigmastan-6-one are not yet well-defined, and its mechanisms of action are unknown. ontosight.ai

Future research should be directed toward comprehensive biological screening to identify and validate its therapeutic potential. In vitro and in vivo studies are necessary to systematically assess its efficacy against a panel of cancer cell lines, bacterial and fungal strains, and in models of inflammation. ontosight.ai

A critical aspect of future investigations will be the elucidation of the molecular mechanisms that underlie any observed biological effects. Identifying the specific cellular targets with which 5α-stigmastan-6-one and its active analogs interact is paramount. This could involve a range of modern biochemical and cell biology techniques, such as affinity chromatography to pull down binding partners, genetic screens to identify pathways it modulates, and transcriptomic or proteomic analyses to understand its global effects on cellular processes. Unraveling these mechanisms is essential for understanding its potential as a therapeutic agent and for guiding further drug development efforts. ontosight.ai

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing 5α-stigmastan-6-one in laboratory settings?

- Methodological Answer : Synthesis typically involves steroidal precursor modification via oxidation or ketonation reactions. For characterization, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ketone group at position 6 and stereochemistry at position 5α. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography can resolve structural ambiguities . Ensure purity via thin-layer chromatography (TLC) or HPLC, referencing established steroidal compound protocols .

Q. Which analytical techniques are most reliable for quantifying 5α-stigmastan-6-one in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity in complex matrices. Optimize extraction using solid-phase extraction (SPE) with C18 columns, and validate methods via calibration curves (R² > 0.99) and spike-recovery tests (85–115% recovery). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How can researchers design controlled experiments to study the stability of 5α-stigmastan-6-one under varying pH and temperature conditions?

- Methodological Answer : Use a factorial design with pH (2–12) and temperature (4–60°C) as independent variables. Monitor degradation kinetics via UV-Vis spectroscopy or LC-MS at fixed intervals. Apply Arrhenius equations to predict shelf life and identify degradation products via fragmentation patterns in MS/MS spectra .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for 5α-stigmastan-6-one across different cell lines?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify variability sources (e.g., cell line origin, assay protocols). Perform dose-response meta-analysis using standardized IC50 values. Validate findings via orthogonal assays (e.g., apoptosis markers vs. viability assays) and assess confounding factors like solvent cytotoxicity .

Q. How can computational modeling predict the interaction between 5α-stigmastan-6-one and steroid-binding proteins?

- Methodological Answer : Employ molecular docking (AutoDock Vina) with protein structures from the PDB (e.g., androgen receptor). Validate predictions via surface plasmon resonance (SPR) to measure binding affinity (KD). Use molecular dynamics simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What statistical approaches are robust for analyzing dose-dependent effects of 5α-stigmastan-6-one in in vivo models?

- Methodological Answer : Apply nonlinear regression (e.g., sigmoidal dose-response curves) in GraphPad Prism. Use mixed-effects models to account for inter-individual variability. For longitudinal data, leverage repeated-measures ANOVA with post hoc corrections (Bonferroni). Include power analysis to justify sample sizes .

Q. How can isotopic labeling (e.g., ¹³C) elucidate the metabolic fate of 5α-stigmastan-6-one in mammalian systems?

- Methodological Answer : Synthesize ¹³C-labeled analogs at the ketone position via isotopic exchange reactions. Track metabolites using LC-MS with selective reaction monitoring (SRM). Employ stable isotope-resolved metabolomics (SIRM) to map pathways and quantify flux rates .

Q. What methodologies validate the specificity of antibodies raised against 5α-stigmastan-6-one for immunohistochemical studies?

- Methodological Answer : Perform competitive ELISA with structural analogs (e.g., 5β-stigmastan-6-one) to assess cross-reactivity. Use knockout tissue models (CRISPR/Cas9) or pre-adsorption controls to confirm antibody specificity. Include positive/negative controls in every assay batch .

Data Presentation and Reproducibility Guidelines

- Tabular Data : Include mean ± SEM, n-values, and p-values for all experiments. For spectral data, report chemical shifts (δ in ppm) and coupling constants (J in Hz) .

- Conflicting Results : Address discrepancies via sensitivity analyses (e.g., leave-one-out meta-analysis) or Bayesian hierarchical models to quantify uncertainty .

- Reproducibility : Archive raw data (e.g., NMR FID files, MS spectra) in public repositories (Zenodo) and document instrument parameters (e.g., LC gradient, collision energy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.